molecular formula C14H20ClNO2 B1374570 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-13-5

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1374570
CAS No.: 1220021-13-5
M. Wt: 269.77 g/mol
InChI Key: ZZSBMUWCTPYIMG-UHFFFAOYSA-N
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Description

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-piperidinylmethanol with 2-bromoacetophenone under basic conditions to form the intermediate 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects.

Comparison with Similar Compounds

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can be compared with other piperidine-containing compounds, such as:

    1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride: Similar structure but with a different substitution pattern on the piperidine ring.

    N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride: Contains an acetamide group instead of an ethanone group.

    Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride: Features a methanone group instead of an ethanone group.

Properties

IUPAC Name

1-[2-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)13-6-2-3-7-14(13)17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBMUWCTPYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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